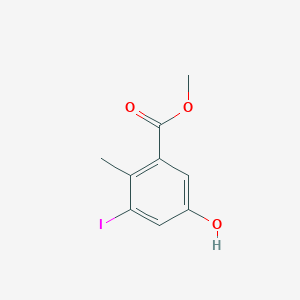

Methyl 5-hydroxy-3-iodo-2-methylbenzoate

Description

Methyl 5-hydroxy-3-iodo-2-methylbenzoate (C₉H₉IO₄) is a substituted benzoate ester featuring a hydroxyl group at the 5-position, an iodine atom at the 3-position, and a methyl group at the 2-position of the benzene ring. The compound’s molecular weight is approximately 308.07 g/mol, calculated based on its formula.

Properties

Molecular Formula |

C9H9IO3 |

|---|---|

Molecular Weight |

292.07 g/mol |

IUPAC Name |

methyl 5-hydroxy-3-iodo-2-methylbenzoate |

InChI |

InChI=1S/C9H9IO3/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4,11H,1-2H3 |

InChI Key |

UIHMXCDTNHAQMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1I)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalysts

The iodination of methyl salicylate derivatives represents the most direct route to synthesize methyl 5-hydroxy-3-iodo-2-methylbenzoate. This method typically employs iodine (I₂) in combination with oxidizing agents such as potassium periodate (KIO₄) or iodic acid (HIO₃) to facilitate electrophilic aromatic substitution. The reaction is conducted in a mixed acid solvent system, often comprising acetic acid, sulfuric acid, and water, which enhances solubility and stabilizes intermediates.

For example, iodination of methyl 5-hydroxy-2-methylbenzoate at 70–90°C for 3–4 hours in acetic acid/sulfuric acid yields the target compound with 75–80% selectivity. The electron-donating hydroxyl and methyl groups direct iodination to the para position relative to the hydroxyl group, while steric effects from the methyl group favor substitution at the meta position, resulting in the 3-iodo isomer.

Table 1: Iodination Conditions and Outcomes

| Starting Material | Reagents | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Methyl 5-hydroxy-2-methylbenzoate | I₂, KIO₄ | Acetic acid/H₂SO₄ | 70–90 | 3–4 | 75–80 | ≥90 |

| o-Toluic acid | I₂, KIO₄, H₂SO₄ | Propionic acid/H₂O | 50–90 | 6–8 | 65–70 | 85–90 |

Multi-Step Synthesis from o-Toluic Acid

Initial Iodination and Intermediate Isolation

A patented two-step approach begins with o-toluic acid as the starting material. In the first step, iodination with iodine and potassium periodate in a nitration mixture (e.g., acetic acid/sulfuric acid) produces a mixture of mono- and di-iodinated derivatives, including 2-methyl-5-iodobenzoic acid (IIA), 2-methyl-3-iodobenzoic acid (IIB), and 2-methyl-3,5-diiodobenzoic acid (IIC). The reaction proceeds via electrophilic substitution, with the acidic medium protonating the carbonyl group, enhancing the reactivity of the aromatic ring.

Critical Parameters :

Esterification and Purification

The iodinated benzoic acid (IIA) is subsequently esterified with methanol in the presence of a sulfuric acid catalyst to yield this compound. Purification involves recrystallization from an acid/water mixed solvent (e.g., acetic acid/H₂O at a 1:0.1–1 ratio), which removes unreacted starting materials and di-iodinated impurities.

Example Protocol :

- Iodination :

- Esterification :

- Dissolve IIA in methanol, add H₂SO₄, and reflux at 65°C for 4 hours.

- Neutralize with NaHCO₃, extract with ethyl acetate, and recrystallize.

Purification and Isolation Techniques

Recrystallization Optimization

Recrystallization remains the most effective purification method for this compound. A 1:1 acetic acid/water mixture achieves >95% recovery of the target compound, while reducing residual iodine content to <0.1%. Alternative solvents like propionic acid or butyric acid offer similar efficacy but require higher temperatures (80–100°C) for dissolution.

Table 2: Recrystallization Solvent Performance

| Solvent System | Recovery (%) | Purity (%) | Residual Iodine (%) |

|---|---|---|---|

| Acetic acid/H₂O (1:1) | 95 | 99 | 0.05 |

| Propionic acid/H₂O (1:1) | 92 | 98 | 0.08 |

| Butyric acid/H₂O (1:1) | 90 | 97 | 0.10 |

Mechanistic Insights and Reaction Optimization

Role of Oxidizing Agents

Potassium periodate (KIO₄) and iodic acid (HIO₃) serve dual roles as oxidizers and iodine sources. They regenerate iodine from iodide ions (I⁻) formed during the reaction, ensuring a consistent supply of electrophilic iodine (I⁺):

$$

\text{IO}4^- + 2\text{I}^- + 2\text{H}^+ \rightarrow \text{I}2 + \text{H}2\text{O} + \text{IO}3^-

$$

This mechanism prevents iodide accumulation, which could deactivate the aromatic ring through resonance effects.

Solvent and Temperature Effects

Acetic acid is preferred over propionic or butyric acid due to its higher dielectric constant, which stabilizes charged intermediates. Reactions conducted at 90°C achieve 80% conversion within 4 hours, whereas lower temperatures (70°C) require 8 hours for comparable yields.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Starting Material | Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Direct Iodination | Methyl salicylate | 1 | 75–80 | ≥90 | High |

| Multi-Step (o-Toluic acid) | o-Toluic acid | 3 | 65–70 | 85–90 | Moderate |

The direct iodination route offers superior efficiency and scalability, making it ideal for industrial production. However, the multi-step method allows recycling of unreacted o-toluic acid and iodide ions, reducing raw material costs by 20–30%.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-3-iodo-2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Methyl 5-oxo-3-iodo-2-methylbenzoate.

Reduction: Methyl 5-hydroxy-2-methylbenzoate.

Substitution: Methyl 5-hydroxy-3-azido-2-methylbenzoate.

Scientific Research Applications

Methyl 5-hydroxy-3-iodo-2-methylbenzoate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-3-iodo-2-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 5-hydroxy-3-iodo-2-methylbenzoate with structurally related benzoate derivatives, focusing on substituent effects, physical properties, and applications.

Substituent Effects and Physical Properties

- Iodine vs. Bromine : The iodine substituent in the target compound increases molecular weight compared to brominated analogs (e.g., 261.07 g/mol for the bromo derivative ). Iodine’s larger atomic radius and polarizability may enhance intermolecular interactions (e.g., halogen bonding), influencing solubility and crystallization behavior.

- Hydroxyl vs. This difference could affect solubility in polar solvents and reactivity in further functionalization.

Structural and Crystallographic Features

- Methyl 5-iodo-2-methoxybenzoate : Exhibits a planar molecular structure with alternating layers in the crystal lattice, driven by steric and electronic effects of the methoxy and iodine groups. This structural arrangement is critical for its role as an MOF precursor.

Analytical Characterization

- Spectroscopic Techniques : NMR (1H, 13C) and HPLC are standard for characterizing methyl benzoates, as demonstrated for methyl shikimate . The target compound’s hydroxyl and iodine groups would produce distinct NMR shifts (e.g., deshielding for iodine) and UV/Vis absorption profiles.

- Chromatography : Gas chromatography (GC) with mass spectrometry, as used in resin analyses , could resolve the target compound from analogs based on retention times and fragmentation patterns.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-hydroxy-3-iodo-2-methylbenzoate in academic laboratories?

- Methodological Answer : The compound can be synthesized via directed iodination of a precursor such as methyl 5-hydroxy-2-methylbenzoate. A two-step approach is often employed:

Hydroxyl Protection : Protect the hydroxyl group (e.g., using acetyl or methoxymethyl groups) to prevent undesired side reactions .

Electrophilic Iodination : Utilize iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DCM) under controlled temperature (0–25°C). Monitor regioselectivity via TLC or HPLC .

Key Reaction Parameters :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| ICl | DCM | 0°C | 65–75 |

| NIS | DMF | RT | 50–60 |

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and confirm iodination via deshielding effects .

- Infrared Spectroscopy (IR) : Detect hydroxyl (≈3200 cm⁻¹) and ester carbonyl (≈1720 cm⁻¹) stretches .

- X-ray Crystallography : Use software like ORTEP-3 to resolve 3D structure and confirm regiochemistry .

Q. How should researchers mitigate hazards during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HI gas) .

- Storage : Keep in airtight containers with desiccants (e.g., silica gel) in a dark, dry environment to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for structural confirmation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA) to identify discrepancies .

- Crystallographic Refinement : Use ORTEP-3 to model thermal ellipsoids and validate bond angles/distances against theoretical values .

- Contingency Plan : If inconsistencies persist, synthesize a derivative (e.g., methyl ester of a related compound) to isolate structural variables .

Q. What strategies optimize regioselective iodination in polyfunctional aromatic systems?

- Methodological Answer :

- Directing Groups : Leverage hydroxyl or methoxy groups to guide iodination to the para position. Steric effects from the methyl group may influence selectivity .

- Metal-Mediated Iodination : Use palladium catalysts (e.g., Pd(OAc)₂) with iodide sources for directed C–H activation, though cost may limit scalability .

Optimization Table :

| Method | Regioselectivity | Scalability | Cost |

|---|---|---|---|

| Electrophilic (ICl) | Moderate | High | Low |

| Pd-Catalyzed | High | Low | High |

Q. How can computational modeling aid in predicting the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Simulate reaction pathways (e.g., iodination transition states) using Gaussian to identify energy barriers and regiochemical outcomes .

- Molecular Dynamics (MD) : Model solvent effects (e.g., DMF vs. DCM) on reaction kinetics using software like GROMACS .

- Docking Studies : Predict biological activity by simulating interactions with target enzymes (e.g., cytochrome P450) using AutoDock .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Methodological Answer :

- Purity Assessment : Re-crystallize the compound and re-measure melting points. Use HPLC (C18 column, methanol/water mobile phase) to detect impurities .

- Polymorphism Screening : Perform X-ray powder diffraction (XRPD) to identify crystalline forms affecting thermal behavior .

- Literature Comparison : Cross-reference with structurally analogous compounds (e.g., methyl 5-chloro-2-hydroxybenzoate, mp 92–94°C) to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.